molecular formula C12H19NO2 B6353007 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol CAS No. 1019599-59-7

5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

Cat. No.: B6353007
CAS No.: 1019599-59-7
M. Wt: 209.28 g/mol
InChI Key: QRSHSNRBDHBUGQ-UHFFFAOYSA-N
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Description

5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol (CAS 1019599-59-7) is a phenolic compound with a molecular formula of C12H19NO2 and a molecular weight of 209.28 g/mol. It is supplied with a minimum purity of 95% and is characterized as a racemic mixture. This compound serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. The structure of this compound, featuring a methoxyphenol group linked to a sec-butylamino moiety, makes it a valuable scaffold for the development of more complex molecules. Phenol derivatives, particularly those with meta-substitution patterns, are of significant interest in industrial and pharmaceutical research. They are commonly investigated for their potential applications as antioxidants, ultraviolet absorbers, and flame retardants in the production of plastics, adhesives, and coatings . Furthermore, the presence of the amine functional group provides a handle for further chemical modifications, allowing researchers to create libraries of compounds for biological screening. Related structural analogs have been explored for their potential interactions with biological targets, such as adrenergic receptors . This product is intended For Research Use Only (RUO) and is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human use. All information provided is for research purposes.

Properties

IUPAC Name

5-[(butan-2-ylamino)methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-9(2)13-8-10-5-6-12(15-3)11(14)7-10/h5-7,9,13-14H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSHSNRBDHBUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Substrates :

    • 2-Methoxyphenol (1.0 equiv)

    • Formaldehyde (1.2 equiv, 37% aqueous solution)

    • Butan-2-ylamine (1.5 equiv)

  • Catalyst : Hydrochloric acid (0.1 M) or acetic acid

  • Solvent : Ethanol or water

  • Temperature : 60–80°C, reflux

  • Time : 6–12 hours

The reaction proceeds via imine formation between formaldehyde and butan-2-ylamine, followed by electrophilic attack at the para position of 2-methoxyphenol. The methoxy group directs substitution to the 5-position, ensuring regioselectivity.

Optimization and Challenges

  • Yield : 55–70% after recrystallization (ethyl acetate/hexane)

  • Byproducts : Bis-alkylation products (∼15%) due to excess formaldehyde.

  • Mitigation : Controlled stoichiometry and stepwise addition of reagents.

Reductive Amination Route

This two-step method involves formylation followed by reductive amination, offering superior control over intermediate purity.

Step 1: Formylation of 2-Methoxyphenol

  • Reagents :

    • Hexamethylenetetramine (HMTA) in trifluoroacetic acid

    • Hydrolysis with HCl

  • Product : 5-Formyl-2-methoxyphenol

  • Yield : 80–85%

Step 2: Reductive Amination

  • Conditions :

    • 5-Formyl-2-methoxyphenol (1.0 equiv)

    • Butan-2-ylamine (2.0 equiv)

    • Reducing agent: Sodium cyanoborohydride (1.2 equiv)

    • Solvent: Methanol, 25°C, 24 hours

  • Yield : 65–75%

  • Advantage : Minimal over-alkylation compared to the Mannich approach.

Nucleophilic Substitution Method

This route leverages halogenated intermediates for amine coupling.

Synthesis of 5-Chloromethyl-2-methoxyphenol

  • Chlorination :

    • 5-Hydroxymethyl-2-methoxyphenol treated with thionyl chloride (SOCl₂) in dichloromethane.

    • Yield: 90% (crude), purified via silica gel chromatography.

Amination with Butan-2-ylamine

  • Conditions :

    • 5-Chloromethyl-2-methoxyphenol (1.0 equiv)

    • Butan-2-ylamine (3.0 equiv)

    • Base: Triethylamine (2.0 equiv)

    • Solvent: Tetrahydrofuran (THF), 50°C, 8 hours

  • Yield : 60–68%

  • Challenge : Competing elimination reactions; mitigated by excess amine.

Comparative Analysis of Methods

Parameter Mannich Reaction Reductive Amination Nucleophilic Substitution
Overall Yield 55–70%65–75%60–68%
Reaction Time 6–12 hours24 hours8 hours
Byproducts Bis-alkylationNone significantElimination products
Scalability ModerateHighModerate
Purification Complexity MediumLowHigh

Analytical Characterization

Spectroscopic Data

  • FTIR (KBr, cm⁻¹) :

    • 3350 (O–H stretch), 2920 (C–H aliphatic), 1605 (C=C aromatic), 1250 (C–O–C methoxy).

  • ¹H NMR (300 MHz, CDCl₃) :

    • δ 6.85 (s, 1H, ArH), 6.72 (d, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.45 (m, 1H, NCH), 2.70 (d, 2H, CH₂N), 1.45–1.20 (m, 7H, CH₂CH₃).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

Challenges and Alternative Strategies

  • Regioselectivity : Competing ortho substitution in Mannich reactions; addressed using directing groups.

  • Stability : The phenolic hydroxyl group may require transient protection (e.g., acetyl) in strongly acidic/basic conditions.

  • Emerging Methods : Enzymatic catalysis and flow chemistry are under investigation for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar to 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol in treating parasitic infections such as schistosomiasis. Research indicates that derivatives can inhibit the activity of essential enzymes in parasites like Schistosoma mansoni, particularly cathepsin B1, which is crucial for their survival and reproduction .

Key Findings:

  • In Vitro Efficacy: Compounds were tested against S. mansoni with some showing significant reductions in motility and egg production at concentrations as low as 25 µM .
  • Selectivity Index: The selectivity index for these compounds suggests low toxicity to mammalian cells (e.g., Vero cells), indicating a favorable therapeutic profile .

Anti-inflammatory Properties

Compounds with similar structures have been explored for their anti-inflammatory effects, particularly through the inhibition of cyclooxygenase-2 (COX-2) pathways. This is relevant for conditions like arthritis and cancer, where inflammation plays a critical role .

Research Insights:

  • Synthesis of Radiotracers: Some derivatives have been utilized to synthesize radiotracers for imaging COX-2 expression in tumors, aiding in cancer diagnostics .

Synthesis of Azo Dyes

5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol serves as a precursor in the synthesis of various organic compounds, including azo dyes. The presence of the methoxy group enhances reactivity in electrophilic aromatic substitution reactions, facilitating the formation of complex dye structures .

Synthesis Pathways:

  • Demethylation Reactions: The compound can undergo demethylation to form m-aryloxy phenols, which are valuable intermediates in dye synthesis .

Schistosomiasis Treatment Development

A study investigated multiple analogs derived from similar structures to 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol, revealing promising results against S. mansoni. The most effective analogs demonstrated significant lethality within 24 hours at low concentrations, emphasizing their potential as new therapeutic agents against neglected tropical diseases .

CompoundIC50 (µM)EffectivenessNotes
GPQF-8Q1025HighRapid lethality observed
GPQF-8Q832ModerateEffective against female worms

Synthesis of COX Inhibitors

Research has shown that derivatives can be synthesized to target COX enzymes effectively. These compounds exhibited low micromolar activity against various nitric oxide synthase isoforms, indicating potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at 5-Position Key Functional Groups Applications/Properties References
5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol Butan-2-ylamino-methyl Phenol, methoxy, secondary amine Potential antioxidant, metal binding -
4′-O-Methylnorbelladine 4-Hydroxyphenethylamino-methyl Phenol, methoxy, aromatic amine Metabolic pathway intermediate
Dobutamine Impurity 5 (Hydrochloride) 4-(4-Hydroxyphenyl)butan-2-ylamino-ethyl Phenol, methoxy, tertiary amine Pharmaceutical impurity
SB-1 (Schiff Base) 4-Chloro-3-nitrophenylimino-methyl Imine, nitro, chloro Corrosion inhibitor for mild steel
5-(((4-Bromophenyl)amino)methyl)-2-methoxyphenol 4-Bromophenylamino-methyl Bromoaryl, methoxy, primary amine Synthetic intermediate (AldrichCPR)
HL (Thiadiazole Schiff Base) 5-Mercapto-1,3,4-thiadiazol-2-ylimino-methyl Thiadiazole, thiol, imine Larvicidal activity, metal chelation

Alkyl vs. Aromatic Amino Substituents

  • Butan-2-yl vs. Phenethyl Groups: The target compound’s butan-2-yl group enhances lipophilicity compared to 4′-O-methylnorbelladine’s 4-hydroxyphenethyl chain, which introduces aromaticity and hydrogen-bonding capacity via the phenolic hydroxyl group. This difference likely alters bioavailability and receptor interactions, as seen in 4′-O-methylnorbelladine’s role in alkaloid biosynthesis .
  • Branched vs. Linear Chains : Dobutamine Impurity 5 features a 4-(4-hydroxyphenyl)butan-2-yl group, combining aromatic and branched alkyl motifs. This structure increases steric hindrance and may reduce metabolic stability compared to the simpler butan-2-yl chain .

Imine vs. Amine Linkages

  • Schiff Bases (SB-1, HL): Schiff bases like SB-1 (imine-linked 4-chloro-3-nitrophenyl group) exhibit strong corrosion inhibition (90% efficiency at 500 ppm) due to electron-withdrawing nitro and chloro groups, which enhance adsorption on metal surfaces .
  • Thiadiazole Derivatives (HL) : The thiadiazole ring in HL introduces sulfur-based chelation sites, enabling larvicidal activity (e.g., against Aedes aegypti) and metal ion coordination, as demonstrated in gold(III) and nickel(II) complexes .

Halogenated Derivatives

  • Bromophenyl Substituent: 5-(((4-Bromophenyl)amino)methyl)-2-methoxyphenol (CAS 1019545-38-0) incorporates a bromine atom, increasing molecular weight (308.17 g/mol) and lipophilicity compared to the target compound. This modification may enhance reactivity in cross-coupling reactions or alter binding affinity in biological systems .

Table 2: Functional Property Comparisons

Property Target Compound 4′-O-Methylnorbelladine SB-1 (Schiff Base)
Solubility Moderate in polar solvents Low (hydrophobic phenethyl) Low (nonpolar imine)
Antioxidant Capacity High (phenolic OH) Moderate Not studied
Metal Chelation Weak (secondary amine) Weak Strong (imine, thiadiazole)
Thermal Stability High Moderate Low (imine hydrolysis)

Biological Activity

5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol, also known as a derivative of methoxyphenol, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and therapeutic implications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol is C12H17NO2, with a molecular weight of approximately 209.28 g/mol. The compound features a phenolic structure with a methoxy group and a butan-2-yl amino side chain, which enhances its solubility and interaction with biological systems. This structural configuration is crucial for its biological activity.

Preliminary studies indicate that this compound acts as a selective non-peptide antagonist targeting the neurotensin receptor type 1 (NTS1). This interaction may modulate neurotransmission pathways, offering therapeutic potential in treating neurological disorders such as schizophrenia and pain management.

Antagonistic Effects on Neurotensin Receptors

The antagonistic properties of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol have been explored in various studies:

  • Neurotransmission Modulation : By blocking NTS1, the compound may influence several signaling pathways related to pain perception and neurological functions.
  • Potential Therapeutic Applications : Its selective action suggests it could be beneficial in managing conditions linked to neurotensin dysregulation.

Cytotoxicity and Antitumor Activity

Research into the cytotoxic effects of this compound has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Notes
MCF-715.3Moderate cytotoxicity
HeLa12.7Significant antiproliferative effect
A54918.5Moderate activity
Hep G-220.0Lower sensitivity observed

These findings suggest that the compound exhibits moderate to significant cytotoxicity against several cancer cell lines, indicating its potential as an antitumor agent .

Synthesis and Characterization

The synthesis of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol typically involves multi-step organic reactions. Key steps include:

  • Formation of the Aminoalkyl Side Chain : Reaction of butan-2-amine with an appropriate precursor.
  • Methoxylation : Introduction of the methoxy group via methylation techniques.
  • Final Coupling : Combining the phenolic component with the aminoalkyl side chain.

Each step requires precise control over reaction conditions to ensure high yield and purity.

Study on Neurotensin Receptor Antagonism

In a recent study focusing on neurotensin receptor antagonism, researchers evaluated the binding affinity of various compounds, including 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol. The results indicated:

  • High Selectivity : The compound demonstrated a strong preference for NTS1 over other neuropeptide receptors.
  • Functional Impact : In vitro assays showed that antagonism led to reduced intracellular calcium mobilization, supporting its role in modulating neurotransmission.

Anticancer Activity Assessment

A comprehensive evaluation of anticancer properties was conducted using multiple cell lines:

  • MTT Assay Results : The compound exhibited varying degrees of cytotoxicity across different cancer types.
  • Mechanistic Insights : Further investigations revealed that it induces apoptosis in cancer cells through caspase activation pathways .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol?

Answer:
The synthesis of this compound can leverage cascade [3,3]-sigmatropic rearrangement/aromatization strategies to streamline multi-step reactions. For example, similar phenolic derivatives have been synthesized via:

  • Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) for aryl-alkyl bond formation .
  • Mannich-type reactions using butan-2-ylamine and formaldehyde equivalents to introduce the aminomethyl group at the 5-position .
  • Protection/deprotection sequences (e.g., benzyloxy groups) to prevent undesired side reactions during methoxy group installation .
    Key considerations include optimizing reaction time (e.g., 12-24 hours under reflux) and solvent polarity (THF or DCM) to enhance yield .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:
Comprehensive characterization requires:

  • NMR spectroscopy :
    • ¹H NMR to verify the methoxy group (δ ~3.8 ppm) and butan-2-ylamino protons (δ ~1.0–2.5 ppm) .
    • ¹³C NMR to confirm the aromatic carbons (δ ~110-160 ppm) and aliphatic chain .
  • FTIR spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺) .
  • HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) and resolve co-eluting impurities .

Advanced: How should experimental designs be structured to evaluate its antimicrobial or anticancer activity?

Answer:

  • Bioactivity assays :
    • MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Cytotoxicity screening via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic studies :
    • Fluorescence-based assays to assess DNA intercalation or membrane disruption .
    • Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for bacterial topoisomerases or cancer-related kinases .
  • Control experiments : Include reference compounds (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: What computational approaches can predict its electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites .
    • Simulate electrostatic potential maps to identify regions prone to electrophilic attack .
  • Molecular Dynamics (MD) : Model solvation effects in aqueous or lipid environments to assess bioavailability .
  • TD-DFT : Predict UV-Vis absorption spectra for comparison with experimental data .

Data Contradiction: How can discrepancies in reported bioactivity or synthesis yields be resolved?

Answer:

  • Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, reagent purity) and biological assay protocols (cell passage number, incubation time) .
  • Multivariate analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) affecting yield .
  • Meta-analysis : Compare crystallographic data (e.g., CCDC entries) or spectroscopic fingerprints across studies to identify structural inconsistencies .

Coordination Chemistry: Can this compound form stable metal complexes, and what are their applications?

Answer:

  • Synthesis of metal complexes :
    • React with Au(III) or Ni(II) salts under reflux to form 1:2 (M:L) complexes, characterized by conductivity measurements and EDX .
    • Square planar geometry confirmed via UV-Vis (d-d transitions) and magnetic susceptibility .
  • Applications :
    • Enhanced anticancer activity due to metal-mediated DNA crosslinking .
    • Catalytic potential in oxidation reactions (e.g., alcohol-to-ketone conversions) .

Method Optimization: What strategies improve the scalability of its synthesis?

Answer:

  • Flow chemistry : Utilize continuous reactors to enhance heat/mass transfer and reduce side products .
  • Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst recycling : Immobilize Lewis acids (e.g., Fe³⁺-clay) for reusable catalytic systems .

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